molecular formula C7H7FO2S B13314163 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid

2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid

Cat. No.: B13314163
M. Wt: 174.19 g/mol
InChI Key: BTJOLYIVWIXAJE-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H7FO2S It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a fluorine atom, and the acetic acid is attached to a thiophene ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylthiophene-2-carboxylic acid.

    Fluorination: The carboxylic acid group is then converted to a fluorinated acetic acid derivative using appropriate fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Fluoro-2-methoxyphenyl)acetic acid: Similar in structure but with a methoxy group instead of a thiophene ring.

    2-(2-Fluoro-5-methoxyphenyl)acetic acid: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct chemical and biological properties

Properties

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

IUPAC Name

2-fluoro-2-(5-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C7H7FO2S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)

InChI Key

BTJOLYIVWIXAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)O)F

Origin of Product

United States

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